2-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzoxazole
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Description
“2-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzoxazole” is a small molecule drug compound. It contains a pyrimidin-4-yl moiety, which is a common structural motif found in numerous bioactive molecules .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new series of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives were synthesized and screened for their monoamine oxidase A and B inhibitory activity .Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidin-4-yl moiety, a piperazin-1-yl group, and a benzoxazole ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 629.7 g/mol, a topological polar surface area of 167 Ų, and a complexity of 1040 .Mechanism of Action
Target of Action
The primary target of this compound is the mitochondrial complex I . This complex plays a crucial role in the electron transport chain, a series of protein complexes that transfer electrons through a membrane within mitochondria to form a gradient proton across the membrane that drives ATP synthesis .
Properties
IUPAC Name |
2-[4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N5O/c20-17(21)14-11-16(24-18(22-14)12-5-6-12)25-7-9-26(10-8-25)19-23-13-3-1-2-4-15(13)27-19/h1-4,11-12,17H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIBFJPTGDFEQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)N3CCN(CC3)C4=NC5=CC=CC=C5O4)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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